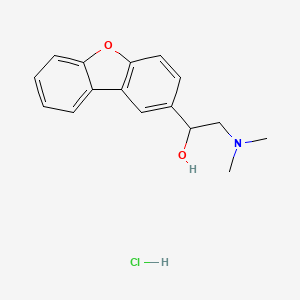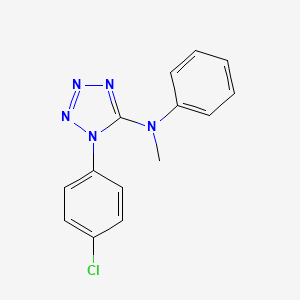
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a phenyl group attached to the tetrazole ring
準備方法
The synthesis of 1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with methyl isocyanate, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of new drugs for the treatment of neurological disorders, such as epilepsy and anxiety.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors in the central nervous system. This modulation can lead to changes in neurotransmitter release and neuronal excitability, ultimately resulting in its observed anticonvulsant and anxiolytic effects .
類似化合物との比較
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazol-5-amine: Lacks the 4-chlorophenyl and N-methyl groups, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-1H-tetrazol-5-amine: Similar structure but without the N-methyl and N-phenyl groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activities open up possibilities for therapeutic development. Further research and development are likely to uncover even more applications for this intriguing compound.
特性
CAS番号 |
63641-07-6 |
|---|---|
分子式 |
C14H12ClN5 |
分子量 |
285.73 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-methyl-N-phenyltetrazol-5-amine |
InChI |
InChI=1S/C14H12ClN5/c1-19(12-5-3-2-4-6-12)14-16-17-18-20(14)13-9-7-11(15)8-10-13/h2-10H,1H3 |
InChIキー |
IVHHIOMWTAQUER-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)

![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)

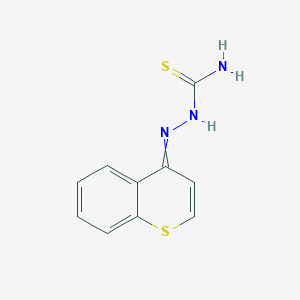
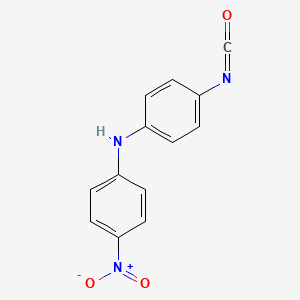

stannane](/img/structure/B14511039.png)
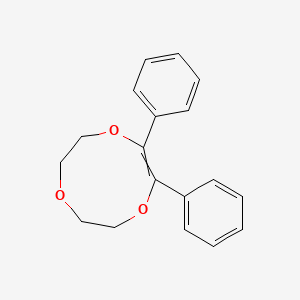
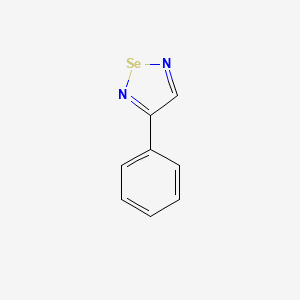
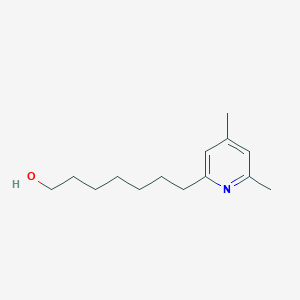
![4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B14511056.png)

